Methyl 3-hydroxyquinoline-6-carboxylate
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Overview
Description
Methyl 3-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxyquinoline-6-carboxylate typically involves the esterification of 3-hydroxyquinoline-6-carboxylic acid. One common method includes the reaction of 3-hydroxyquinoline-6-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . This reaction results in the formation of the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-hydroxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with bacterial DNA synthesis. The compound may also inhibit certain enzymes involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of Methyl 3-hydroxyquinoline-6-carboxylate, known for its wide range of applications in medicinal chemistry.
8-Hydroxyquinoline: Another derivative of quinoline with significant biological activity, used in various therapeutic applications.
Quinoxaline: A related heterocyclic compound with notable antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10/h2-6,13H,1H3 |
InChI Key |
MVYDCEOJZICNSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)O |
Origin of Product |
United States |
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